

Spectroscopic Characterization of 5-Bromo-1,3-dihydroisobenzofuran: A Technical Guide

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Compound of Interest

Compound Name:	5-Bromo-1,3-dihydroisobenzofuran
Cat. No.:	B1440615

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydroisobenzofuran, a halogenated derivative of the phthalan core, represents a key structural motif in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a building block in the development of novel compounds necessitates a thorough understanding of its physicochemical properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure and purity. This in-depth technical guide offers a comprehensive overview of the spectroscopic data for **5-Bromo-1,3-dihydroisobenzofuran**, detailing the principles, experimental protocols, and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

While complete, experimentally verified spectral data for **5-Bromo-1,3-dihydroisobenzofuran** is not readily available in a single, comprehensive public source, this guide consolidates available information from commercial suppliers and provides predicted data based on established spectroscopic principles and data from analogous structures. This approach offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of **5-Bromo-1,3-dihydroisobenzofuran** forms the basis for interpreting its spectroscopic data. The key structural features include a benzene ring substituted with a bromine atom and a fused dihydrofuran ring.

Caption: Molecular structure of **5-Bromo-1,3-dihydroisobenzofuran**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-1,3-dihydroisobenzofuran** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
- Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm).

Data Interpretation and Analysis

The ^1H NMR spectrum of **5-Bromo-1,3-dihydroisobenzofuran** is expected to exhibit distinct signals corresponding to the aromatic and methylene protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-4, H-6, H-7	7.1 - 7.4	Multiplet	3H
H-1, H-3	~5.1	Singlet	4H

- Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the aromatic region of the spectrum, typically between 7.1 and 7.4 ppm. Due to the bromo-substitution, these protons will be chemically non-equivalent and will likely give rise to a complex multiplet.
- Methylene Protons (H-1, H-3): The four protons of the two methylene groups (CH_2) in the dihydrofuran ring are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a single, sharp singlet at approximately 5.1 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the benzene ring.

^{13}C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Experimental Protocol: ^{13}C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: Acquire the ^{13}C NMR spectrum on the same NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 512 to 2048 scans, or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 1-2 seconds.

- Spectral Width: A spectral width of approximately 200-220 ppm.
- Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Data Interpretation and Analysis

The proton-decoupled ^{13}C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-5 (C-Br)	~115-120
Aromatic CH	~120-130
Quaternary Aromatic C	~135-140
C-1, C-3 (CH_2)	~70-75

- Aromatic Carbons: The six carbons of the benzene ring will appear in the range of approximately 115-140 ppm. The carbon atom directly attached to the bromine (C-5) is expected to be the most upfield of the aromatic carbons due to the heavy atom effect of bromine. The other aromatic CH carbons will resonate between 120-130 ppm, while the quaternary carbons (C-3a and C-7a) will be further downfield, around 135-140 ppm.
- Methylene Carbons (C-1, C-3): The two equivalent methylene carbons are expected to resonate in the region of 70-75 ppm due to the direct attachment to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Data Acquisition

- Sample Preparation: The IR spectrum can be obtained from a neat sample (if liquid) using a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl_4) can be used.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Processing: The spectrum is typically presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Data Interpretation and Analysis

The IR spectrum provides valuable information about the functional groups present in the molecule.

Vibrational Mode	Expected Absorption Range (cm^{-1})	Intensity
Aromatic C-H stretch	3100 - 3000	Medium
Aliphatic C-H stretch	3000 - 2850	Medium
Aromatic C=C stretch	1600 - 1450	Medium to Weak
C-O-C stretch (ether)	1150 - 1050	Strong
C-Br stretch	600 - 500	Medium to Strong

- C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm^{-1}) and aliphatic C-H stretching (below 3000 cm^{-1}).[\[1\]](#)
- C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands in the $1600-1450 \text{ cm}^{-1}$ region.
- C-O-C Stretching: A strong, characteristic absorption band for the C-O-C ether linkage is expected in the $1150-1050 \text{ cm}^{-1}$ region. This is a key diagnostic peak for the dihydrofuran

moiety.

- C-Br Stretching: The C-Br stretching vibration will be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

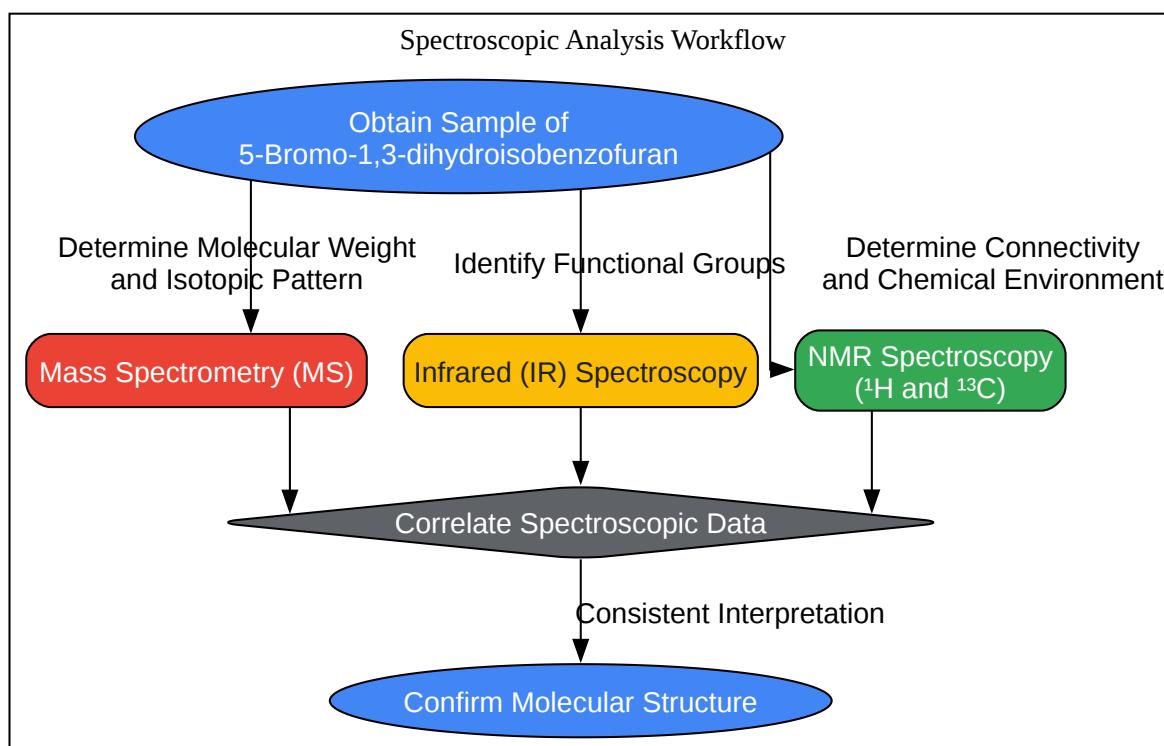
Data Interpretation and Analysis

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Ion	Expected m/z	Notes
[M] ⁺	198/200	Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br in ~1:1 ratio).
[M-Br] ⁺	119	Loss of the bromine atom.
[M-CH ₂ O] ⁺	168/170	Loss of a formaldehyde unit.

- Molecular Ion Peak: The molecular ion peak ($[M]^+$) will appear as a doublet with a mass-to-charge ratio (m/z) of 198 and 200, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br). The relative intensity of these two peaks will be approximately 1:1.
- Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom to give a fragment at m/z 119, and the loss of a formaldehyde (CH_2O) unit from the dihydrofuran ring.

Logical Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the comprehensive spectroscopic analysis of **5-Bromo-1,3-dihydroisobenzofuran**.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of **5-Bromo-1,3-dihydroisobenzofuran**. By following the experimental protocols and interpretive guidelines outlined in this technical guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of the characteristic isotopic signature of bromine in the mass spectrum, the specific C-O-C stretching in the IR spectrum, and the unique proton and carbon environments observed in the NMR spectra creates a distinctive spectroscopic fingerprint for this molecule.

References

- LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)

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Sources

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